2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16313466
Molecular Formula: C23H15F3N2OS
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15F3N2OS |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C23H15F3N2OS/c24-23(25,26)17-12-7-13-18(14-17)27-21(29)20-19(15-8-3-1-4-9-15)28-22(30-20)16-10-5-2-6-11-16/h1-14H,(H,27,29) |
| Standard InChI Key | HZGFPJAHWBOYER-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
2,4-Diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family, which are five-membered heterocyclic compounds containing sulfur and nitrogen. This specific compound is characterized by its molecular formula C23H15F3N2OS and CAS number 307324-54-5 . Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making them significant in pharmaceutical research.
Biological Activity
Thiazole derivatives are known for their potential biological activities, including anticancer, antimicrobial, and antiviral effects. While specific biological activity data for 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is not readily available, its structural features suggest it could exhibit similar properties. The trifluoromethyl group, in particular, is known to enhance the bioavailability and efficacy of pharmaceutical compounds.
Research Findings and Future Directions
Given the lack of specific research findings on 2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess its anticancer or antimicrobial activity, as well as in silico studies to predict its pharmacokinetic properties and potential targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume